molecular formula C16H15ClO3 B3038249 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde CAS No. 834907-52-7

4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde

Cat. No.: B3038249
CAS No.: 834907-52-7
M. Wt: 290.74 g/mol
InChI Key: KEQQCEDQJFZMAK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a chloro substituent, and an ethoxy group attached to the benzene ring

Mechanism of Action

Target of Action

Benzyloxy compounds are often used in suzuki-miyaura coupling reactions , a type of cross-coupling reaction used in organic chemistry to form carbon-carbon bonds. The target in this case would be the organoboron reagents used in the reaction .

Mode of Action

The mode of action of 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde is likely to involve its interaction with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The benzylic position of the compound, adjacent to the aromatic ring, is activated towards free radical attack , which enhances its reactivity in SN1, SN2, and E1 reactions .

Biochemical Pathways

It’s known that benzylic compounds can undergo oxidation and reduction reactions . These reactions can lead to the formation of various products, including substituted benzoic acids .

Pharmacokinetics

It’s worth noting that the compound’s benzylic position could influence its metabolic stability .

Result of Action

The result of the action of this compound is likely to depend on the specific reaction conditions and the nature of the other reactants involved. In the context of Suzuki-Miyaura coupling reactions, the compound could contribute to the formation of carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst and the reaction conditions (e.g., temperature, pH) can significantly affect the outcome of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, benzyl chloride, and ethyl chloroformate.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid.

    Reduction: 4-(Benzyloxy)-3-chloro-5-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Comparison with Similar Compounds

    4-(Benzyloxy)benzaldehyde: Lacks the chloro and ethoxy substituents, making it less versatile in certain reactions.

    3-Chloro-4-(benzyloxy)benzaldehyde: Similar structure but without the ethoxy group, affecting its reactivity and applications.

    4-(Benzyloxy)-3-chlorobenzaldehyde: Lacks the ethoxy group, which can influence its solubility and chemical behavior.

Uniqueness: 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-chloro-5-ethoxy-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQQCEDQJFZMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244727
Record name 3-Chloro-5-ethoxy-4-(phenylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834907-52-7
Record name 3-Chloro-5-ethoxy-4-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834907-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-ethoxy-4-(phenylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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